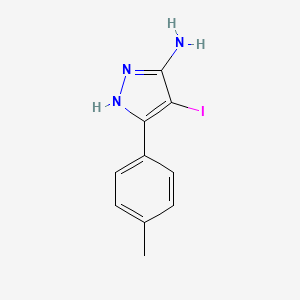

4-Iodo-5-(p-tolyl)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10IN3 |

|---|---|

Molecular Weight |

299.11 g/mol |

IUPAC Name |

4-iodo-5-(4-methylphenyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C10H10IN3/c1-6-2-4-7(5-3-6)9-8(11)10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) |

InChI Key |

QZBSLAZJSOUFCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NN2)N)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodo 5 P Tolyl 1h Pyrazol 3 Amine and Analogues

Direct Iodination Strategies

Direct iodination of pre-formed pyrazole (B372694) rings is a common and straightforward approach to introduce an iodine atom onto the heterocyclic core. This typically involves electrophilic substitution at an electron-rich position of the pyrazole.

Electrophilic Iodination of Pyrazole Precursors

The C-4 position of 1H-pyrazol-3-amines is susceptible to electrophilic attack, especially when activated by the electron-donating amine group. Various iodinating agents and conditions have been developed to achieve regioselective iodination.

The direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines (which are tautomers of 5-aryl-1H-pyrazol-3-amines) provides an efficient, metal-free route to 4-halopyrazoles. This transformation can be effectively carried out using N-halosuccinimides (NXS) as the halogen source. For the synthesis of 4-iodo derivatives, N-iodosuccinimide (NIS) is the reagent of choice. The reaction typically proceeds at room temperature with moderate to excellent yields. Dimethyl sulfoxide (B87167) (DMSO) can play a dual role as both a solvent and a catalyst in this process.

Another established method for the iodination of pyrazoles involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. Ceric Ammonium (B1175870) Nitrate (CAN) is a highly effective oxidant for this purpose, facilitating the formation of the electrophilic iodine species required for the substitution reaction. This CAN-mediated iodination of 1-aryl-3-trifluoromethyl-1H-pyrazoles has been shown to be highly regioselective, affording the corresponding 4-iodopyrazoles in good yields. researchgate.netnih.gov While this example features a trifluoromethyl group, the principle can be extended to other substituted pyrazoles.

| Reagent/System | Conditions | Product | Yield | Ref |

| NIS | DMSO, Room Temp. | 4-Iodo-3-aryl-1H-pyrazol-5-amine | Moderate to Excellent | |

| I₂ / CAN | MeCN, Reflux | 4-Iodo-1-aryl-3-CF₃-1H-pyrazole | Good | researchgate.netnih.gov |

An alternative approach to constructing the iodinated pyrazole core involves the cyclization of acyclic precursors. Molecular iodine can mediate the electrophilic cyclization of acetylenic hydrazones to form 4-iodopyrazoles. This method is advantageous as it builds the heterocyclic ring and introduces the iodine atom in a single step. The reaction proceeds through an initial electrophilic attack of iodine on the alkyne, followed by an intramolecular cyclization by the hydrazone nitrogen. The specific substitution pattern of the resulting pyrazole is dependent on the structure of the starting acetylenic hydrazone. While not explicitly detailed for 4-Iodo-5-(p-tolyl)-1H-pyrazol-3-amine, the general strategy of iodine-mediated cyclization is a powerful tool for the synthesis of various substituted iodopyrazoles. researchgate.net

Cross-Coupling Based Synthesis of Pyrazole Ring Systems

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These methods allow for the modular construction of complex molecules, including substituted pyrazoles, by coupling different fragments.

Suzuki-Miyaura Cross-Coupling for Aryl Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. youtube.com This reaction is particularly useful for introducing aryl or heteroaryl substituents onto a heterocyclic core. In the context of synthesizing the precursor for this compound, a Suzuki-Miyaura coupling can be employed to introduce the p-tolyl group at the C-5 position of a pyrazole ring.

This can be achieved by coupling a 5-halopyrazole (e.g., 5-bromo-1H-pyrazol-3-amine) with p-tolylboronic acid. The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system with specialized phosphine (B1218219) ligands (e.g., XPhos, SPhos), and a base (e.g., K₂CO₃, Cs₂CO₃). nih.govnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Microwave-assisted Suzuki-Miyaura couplings have also been shown to be efficient for the arylation of pyrazoles. nih.govrsc.org

A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines has been developed utilizing the Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids, followed by reduction. rsc.org This highlights the utility of this reaction for functionalizing the pyrazole core.

| Electrophile | Nucleophile | Catalyst/Ligand | Base | Product | Yield | Ref |

| 5-Bromo-1H-pyrazol-3-amine | p-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-(p-Tolyl)-1H-pyrazol-3-amine | Good | |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acid | XPhos Pd G2 | - | 4-Aryl-3,5-dinitro-1H-pyrazole | Good | rsc.org |

Sonogashira Cross-Coupling for Alkyne Introduction to Iodopyrazoles

The Sonogashira cross-coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is highly valuable for the further functionalization of iodinated pyrazoles, such as this compound.

The iodine atom at the C-4 position of the pyrazole ring is an excellent handle for introducing various alkyne-containing moieties. For instance, coupling this compound with a terminal alkyne (e.g., phenylacetylene) would yield the corresponding 4-alkynyl-5-(p-tolyl)-1H-pyrazol-3-amine. The reaction is typically carried out in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine), which often also serves as the solvent. wikipedia.orgyoutube.com Copper-free Sonogashira protocols have also been developed. nih.govbeilstein-journals.org

The Sonogashira reaction has been successfully applied to various iodopyrazole derivatives, demonstrating its utility in creating more complex pyrazole-based structures. nih.govresearchgate.net The alkyne functionality introduced can then be subjected to further transformations, making this a versatile strategy for the diversification of the pyrazole scaffold.

| Pyrazole Substrate | Alkyne | Catalyst System | Base | Product | Yield | Ref |

| 4-Iodopyrazole (B32481) derivative | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | 4-Alkynylpyrazole derivative | Good to Excellent | researchgate.netresearchgate.net |

| 4-Iodo-1-aryl-3-CF₃-pyrazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 4-(Phenylethynyl)-1-aryl-3-CF₃-pyrazole | High | nih.gov |

Multi-Component Reaction Approaches to Functionalized Pyrazoles

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like functionalized pyrazoles from three or more starting materials in a one-pot process. mdpi.com This approach is valued for its operational simplicity, time and energy savings, and high atom economy. mdpi.com For instance, a four-component reaction involving (hetero)aromatic aldehydes, hydrazine (B178648) hydrate, β-ketoesters, and enolizable active methylene (B1212753) compounds can yield highly substituted pyrano[2,3-c]pyrazoles. mdpi.com While not a direct synthesis of this compound, these MCRs provide a versatile platform for creating a diverse library of pyrazole derivatives. mdpi.comresearchgate.net The general strategy involves the in-situ formation of intermediates that subsequently cyclize to form the pyrazole ring. nih.govbeilstein-journals.org For example, a Knoevenagel condensation followed by a Michael addition and cyclization is a common sequence in these reactions. mdpi.com

| Reaction Type | Components | Catalyst | Key Features |

| Four-component | Aromatic aldehydes, hydrazine hydrate, β-ketoesters, malononitrile | Piperidine | Time-efficient, high yields (85-93%). mdpi.com |

| Five-component | 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate | Montmorillonite K10 | Solvent-free, produces highly substituted pyrano[2,3-c]pyrazoles. mdpi.com |

| Three-component | 1,3-dicarbonyl compounds, DMF-dimethylacetal, hydrazines | 2,2,2-trifluoroethanol | One-pot synthesis of 1,4,5-substituted pyrazoles. beilstein-journals.org |

Cyclocondensation and Annulation Reactions for Pyrazole Formation

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, most classically demonstrated by the Knorr synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.commdpi.com This method is straightforward for producing polysubstituted pyrazoles. mdpi.comnih.gov The reaction of hydrazine with α,β-unsaturated carbonyl compounds is another widely used method, though it may initially form 4,5-dihydropyrazoles that require a subsequent oxidation step to yield the aromatic pyrazole. mdpi.comlongdom.org

Variations of this approach include the use of acetylenic ketones, which have been known for over a century to react with hydrazines to form pyrazoles. mdpi.commdpi.com However, a significant challenge with unsymmetrical 1,3-dicarbonyl or acetylenic compounds is the potential formation of a mixture of two regioisomers. mdpi.comnih.gov

| Reactants | Key Features | Potential Issues |

| 1,3-Dicarbonyl compounds and hydrazines | Classic and rapid method for polysubstituted pyrazoles. mdpi.comnih.gov | Formation of regioisomeric mixtures with unsymmetrical diketones. nih.gov |

| α,β-Unsaturated carbonyl compounds and hydrazines | Initially forms pyrazolines, requiring subsequent oxidation. mdpi.commdpi.com | |

| Acetylenic ketones and hydrazines | A long-established method. mdpi.commdpi.com | Often yields a mixture of regioisomers. mdpi.com |

Oxidative Dehydrogenative Coupling Reactions Involving Pyrazol-5-amines

A novel and efficient strategy for the functionalization of pyrazoles involves the oxidative dehydrogenative coupling of pyrazol-5-amines. nih.govacs.org This method can be used to introduce substituents at various positions of the pyrazole ring. For instance, a reaction has been developed that simultaneously installs a C-I and an N-N bond through iodination and oxidation. nih.govacs.orgnih.govfigshare.com This approach is particularly relevant for the synthesis of iodo-substituted pyrazoles. nih.govacs.org

In one described method, the oxidative dehydrogenative coupling of pyrazol-5-amines can lead to the selective formation of highly functionalized heteroaromatic azo compounds. nih.govacs.org By controlling the catalytic system, it is possible to achieve different outcomes. For example, one reaction pathway leads to iodo-substituted azopyrroles, while another, using a copper catalyst, directly converts pyrazol-5-amines into azopyrroles. nih.govacs.org

Synthetic Route Optimization and Scale-Up Considerations

While many synthetic methods for pyrazoles are effective on a laboratory scale, optimization is often necessary for larger-scale production. nih.gov Key considerations include reaction time, yield, regioselectivity, and the handling of potentially hazardous materials. nih.gov Flow chemistry has emerged as a valuable tool for addressing some of these challenges, allowing for improved control over reaction parameters and facilitating scale-up. nih.gov For instance, a continuous-flow process for the synthesis of 3,5-di- and 1,3,5-trisubstituted pyrazoles has been developed, significantly reducing reaction times compared to batch conditions. nih.gov

Optimization of reaction conditions, such as solvent, temperature, and catalyst, is crucial. For example, in the synthesis of Ziresovir, a quinazoline-containing drug candidate, the optimization of a copper-catalyzed ring closure and subsequent substitution reactions led to significant improvements in yield. acs.org Similarly, the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been developed as a metal-free protocol that can be used for gram-scale synthesis under mild conditions. dntb.gov.ua

Regioselectivity and Stereoselectivity in the Synthesis of this compound Scaffolds

Achieving the desired regioselectivity is a critical aspect of synthesizing specifically substituted pyrazoles like this compound. The substitution pattern on the final product is determined by the reaction mechanism and the nature of the starting materials.

For the iodination of pyrazole rings, different reagents and conditions can lead to the formation of different isomers. For example, in the synthesis of 1-aryl-3-CF3-1H-pyrazoles, treatment with n-BuLi followed by elemental iodine leads exclusively to the 5-iodo derivative. rsc.orgresearchgate.netnih.gov In contrast, CAN-mediated iodination with I2 affords the isomeric 4-iodides in a highly regioselective manner. rsc.orgresearchgate.netnih.govresearchgate.net This demonstrates that the choice of iodinating agent and reaction conditions can provide precise control over the position of iodination.

In cyclocondensation reactions, the regioselectivity is influenced by the electronic and steric properties of the substituents on the 1,3-dicarbonyl compound. nih.gov For instance, when an aryl group is at one end and an alkyl group at the other, the reaction with a hydrazine typically proceeds to give the regioisomer with the aryl group adjacent to the NH of the pyrazole as the major product. nih.gov

Chemical Reactivity and Transformations of 4 Iodo 5 P Tolyl 1h Pyrazol 3 Amine

Reactivity at the Iodine Position (C-I bond)

The C-I bond at the 4-position of the pyrazole (B372694) ring is a prime site for introducing molecular diversity. The electron-rich nature of the pyrazole ring influences the reactivity of this bond, particularly in metal-catalyzed processes.

The iodine atom makes the compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new C-C and C-heteroatom bonds. Analogous 4-iodopyrazole (B32481) systems have been shown to participate effectively in reactions such as Suzuki-Miyaura and Sonogashira couplings. nih.govresearchgate.net

In Suzuki-Miyaura reactions, the C-I bond is coupled with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This allows for the introduction of a wide range of aryl or vinyl substituents at the 4-position. Similarly, Sonogashira coupling enables the formation of a C-C bond with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.net These reactions demonstrate the utility of 4-iodopyrazoles as building blocks for more complex, functionalized pyrazole analogues. nih.govresearchgate.net

| Reaction Type | Coupling Partner | Typical Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/H₂O) | 4-Aryl-5-(p-tolyl)-1H-pyrazol-3-amine | nih.gov |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N), Solvent (e.g., THF) | 4-Alkynyl-5-(p-tolyl)-1H-pyrazol-3-amine | researchgate.net |

The C-I bond can also undergo nucleophilic substitution, although this often requires catalysis. Copper-catalyzed methods have proven effective for the direct C-O coupling of 4-iodopyrazoles with alcohols. nih.gov This reaction, a type of Ullmann condensation, typically employs a copper(I) salt (e.g., CuI), a ligand (such as 3,4,7,8-tetramethyl-1,10-phenanthroline), and a base to facilitate the formation of 4-alkoxypyrazoles. nih.gov This provides a direct route to introduce ether functionalities, which are prevalent in many biologically active molecules. Similarly, C-N bond formation can be achieved through coupling with amines. evitachem.com

| Nucleophile | Typical Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Alcohols (R-OH) | CuI, Ligand (e.g., Phenanthroline derivative), Base (e.g., K₂CO₃), High Temperature | 4-Alkoxy-5-(p-tolyl)-1H-pyrazol-3-amine | nih.gov |

| Amines (R₂NH) | CuI, Ligand, Base, High Temperature | 4-(Dialkyl/Aryl)amino-5-(p-tolyl)-1H-pyrazol-3-amine | evitachem.com |

Reactivity at the Amine Position (-NH2)

The primary amino group at the 3-position is a potent nucleophile and a key site for derivatization. Its reactivity is characteristic of aromatic amines, allowing for the formation of a variety of nitrogen-containing functional groups. ontosight.ai

The amine group readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This reaction is typically performed in the presence of a base to neutralize the acid byproduct. Similarly, reaction with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas, respectively. These derivatizations are crucial for modifying the compound's physicochemical properties and for linking it to other molecular fragments. nih.govsigmaaldrich.com

| Reagent | Functional Group Formed | General Reaction |

|---|---|---|

| Acid Chloride (RCOCl) | Amide | Py-NH₂ + RCOCl → Py-NH-COR + HCl |

| Isocyanate (RNCO) | Urea | Py-NH₂ + RNCO → Py-NH-CO-NHR |

| Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | Py-NH₂ + RSO₂Cl → Py-NH-SO₂R + HCl |

The 3-amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases, or imines. This reaction is often reversible and acid-catalyzed. The resulting C=N double bond of the imine can be subsequently reduced, typically with a hydride-based reducing agent like sodium borohydride (B1222165) (NaBH₄), to yield a stable secondary amine. This two-step process, often performed in a single pot, is known as reductive amination and is a powerful method for C-N bond formation. mdpi.com

| Carbonyl Compound | Intermediate | Final Product (after reduction) | Reference |

|---|---|---|---|

| Aldehyde (R-CHO) | Imine (Schiff Base) | Secondary Amine | mdpi.com |

| Ketone (R₂C=O) | Imine (Schiff Base) | Secondary Amine | mdpi.com |

Transformations Involving the Pyrazole Ring System

While the pyrazole ring is aromatic and generally stable, it can participate in certain transformations. The unique properties of pyrazoles are attributed to their susceptibility to electrophilic substitution, which typically occurs at the 4-position. nih.gov In the case of 4-Iodo-5-(p-tolyl)-1H-pyrazol-3-amine, this position is already substituted. However, other transformations are possible.

Ring Annulation Reactions to Fused Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines)

The presence of a 1,2-diamine-like functionality within the 5-aminopyrazole structure makes this compound a prime candidate for the construction of fused heterocyclic systems. Among the most significant of these are the pyrazolo[1,5-a]pyrimidines, which are of considerable interest due to their structural analogy to purines and their associated biological activities. The synthesis of these fused rings typically involves the reaction of the 5-aminopyrazole with various 1,3-dielectrophiles, leading to a cyclocondensation reaction.

The general synthetic strategy involves the reaction of a 5-aminopyrazole derivative with compounds such as β-dicarbonyl compounds, enaminones, or chalcones. nih.govresearchgate.net For instance, the reaction with a β-dicarbonyl compound in an acidic medium, often acetic acid, or with a catalyst like ammonium (B1175870) acetate (B1210297), would lead to the formation of the pyrimidine (B1678525) ring fused to the pyrazole core. researchgate.net Microwave-assisted synthesis has also been shown to be an effective method for achieving these transformations, often leading to improved yields and shorter reaction times. nih.gov

In the case of this compound, the reaction with a suitable 1,3-dielectrophile would proceed via nucleophilic attack of the exocyclic amino group onto one of the electrophilic centers, followed by an intramolecular cyclization involving the endocyclic pyrazole nitrogen, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine (B1248293) system. The iodine and p-tolyl substituents at positions 4 and 5 of the pyrazole ring, respectively, would be retained in the final fused product, offering further opportunities for functionalization.

Table 1: Examples of Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis from 5-Aminopyrazoles

| Reagent Type | Specific Example | Expected Product with this compound |

|---|---|---|

| β-Dicarbonyl Compound | Acetylacetone | 2,7-Dimethyl-5-(p-tolyl)-6-iodo-pyrazolo[1,5-a]pyrimidine |

| Enaminone | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 7-Phenyl-5-(p-tolyl)-6-iodo-pyrazolo[1,5-a]pyrimidine |

| Chalcone | (E)-1,3-Diphenylprop-2-en-1-one | 2,7-Diphenyl-5-(p-tolyl)-6-iodo-pyrazolo[1,5-a]pyrimidine |

Oxidation and Reduction Processes

The this compound molecule possesses functional groups that are susceptible to both oxidation and reduction, allowing for a range of chemical transformations.

Oxidation:

The primary amino group of pyrazol-5-amines can undergo oxidative dehydrogenative coupling to form azo compounds. nih.gov For instance, treatment of pyrazol-5-amines with an oxidant like iodine in the presence of a base can lead to the formation of a C-I bond and an N=N bond, resulting in iodo-substituted azopyrroles. nih.gov While this compound already contains an iodine atom, the amino group can still be a site for oxidation. Under specific oxidative conditions, it is conceivable that two molecules of this compound could undergo coupling to form the corresponding azo derivative, (E)-1,2-bis(4-iodo-5-(p-tolyl)-1H-pyrazol-3-yl)diazene. This type of transformation is often catalyzed by transition metals or can be promoted by various oxidizing agents. nih.gov

Reduction:

The iodine atom at the 4-position of the pyrazole ring is a site susceptible to reduction. Catalytic hydrogenation, for example using palladium on carbon with a hydrogen source, could be employed to reductively deiodinate the molecule, yielding 5-(p-tolyl)-1H-pyrazol-3-amine. Other reducing agents, such as those used in metal-halogen exchange reactions followed by quenching with a proton source, could also achieve this transformation.

Furthermore, while the pyrazole ring itself is generally stable to reduction, under harsh conditions, it can be reduced. However, selective reduction of the iodo group would be the more common and synthetically useful transformation. Additionally, it is important to note that in other pyrazole systems, unexpected redox disproportionations have been observed, where an azide (B81097) group is reduced to an amine without the need for an external reducing agent. mdpi.com This highlights the complex redox chemistry that can occur within the pyrazole scaffold.

Table 2: Potential Oxidation and Reduction Products of this compound

| Transformation | Reagents/Conditions | Potential Product |

|---|---|---|

| Oxidation | Oxidizing agent (e.g., I₂, TBHP) | (E)-1,2-bis(4-iodo-5-(p-tolyl)-1H-pyrazol-3-yl)diazene |

| Reduction (Deiodination) | H₂, Pd/C | 5-(p-tolyl)-1H-pyrazol-3-amine |

Mechanistic Investigations of Reactions Involving 4 Iodo 5 P Tolyl 1h Pyrazol 3 Amine and Its Precursors

Elucidation of Reaction Pathways for Iodination

The introduction of an iodine atom at the C4 position of the 5-(p-tolyl)-1H-pyrazol-3-amine core is a key synthetic step. The pyrazole (B372694) ring is electron-rich, making it susceptible to electrophilic substitution, particularly at the C4 position, which is not adjacent to a nitrogen atom. Several mechanistic pathways have been proposed for the iodination of pyrazoles and other electron-rich aromatic systems, including radical mechanisms, pathways involving iodonium (B1229267) ion intermediates, and processes initiated by single-electron transfer.

Radical iodination provides an alternative to traditional electrophilic substitution. numberanalytics.com Such mechanisms typically involve three main stages: initiation, propagation, and termination. numberanalytics.com In the context of pyrazole iodination, a radical pathway could be initiated by the homolytic cleavage of an iodine source or through the action of a radical initiator. For instance, methods using oxidants like K₂S₂O₈ are known to generate radical intermediates for the functionalization of pyrazoles. beilstein-journals.org

Visible-light-mediated photocatalysis has also emerged as a powerful tool for generating radical intermediates under mild conditions. researchgate.net In a proposed photocatalytic cycle for the iodination of electron-rich arenes, a photocatalyst absorbs light and excites an electron, which can then be transferred to an oxidant. The resulting oxidized photocatalyst can then accept an electron from the arene (such as a pyrazole precursor), generating an arene radical cation. This radical cation can then react with an iodine source. researchgate.net While direct studies on 5-(p-tolyl)-1H-pyrazol-3-amine are limited, analogous radical pathways, particularly for thiocyanation, have been proposed for the C4-functionalization of pyrazoles, involving the generation of a thiocyanate (B1210189) radical (SCN•). beilstein-journals.org

Table 1: Key Steps in a General Radical Iodination Mechanism

| Step | Description |

|---|---|

| Initiation | Generation of radical species from an initiator (e.g., AIBN, peroxides) or via photocatalysis. |

| Propagation | A radical abstracts a hydrogen atom from the C4 position of the pyrazole ring, forming a pyrazolyl radical. This radical then reacts with a molecular iodine source (e.g., I₂) to yield the 4-iodo-pyrazole product and an iodine radical, which continues the chain. |

| Termination | Combination of two radical species to form a stable, non-radical product, ending the chain reaction. |

Pathways involving hypervalent iodine reagents are common in modern organic synthesis due to their low toxicity and efficient oxidative properties. researchgate.netresearchgate.net These reagents can facilitate iodination through the formation of highly electrophilic iodonium ion intermediates. For example, the synthesis of 4-thio/selenocyanated pyrazoles has been achieved using PhICl₂ as a hypervalent iodine oxidant. beilstein-journals.org The proposed mechanism involves the in-situ generation of a reactive electrophile (e.g., Cl-SCN), which then undergoes electrophilic addition to the pyrazole ring, followed by deprotonation to restore aromaticity. beilstein-journals.org

A similar mechanism can be postulated for direct iodination, where a hypervalent iodine reagent, or an electrophilic iodine species generated in situ (e.g., from I₂ and an oxidant), attacks the electron-rich C4 position of the pyrazole ring. This forms a resonance-stabilized cationic intermediate, often called a σ-complex or arenium ion. Subsequent loss of a proton from the C4 position re-establishes the aromaticity of the pyrazole ring and yields the final 4-iodinated product. The formation of stable cyclic iodonium salts, such as iodolopyrazolium triflates from the oxidative cyclization of iodophenyl-pyrazoles, provides strong evidence for the existence and reactivity of iodonium species in pyrazole chemistry. researchgate.net Hypervalent iodine(III) derivatives have also been shown to act as effective catalysts in other pyrazole syntheses, such as Knorr-type reactions, by activating carbonyl compounds. rsc.org

Single-electron transfer (SET) represents another important mechanistic pathway that can initiate iodination. SET processes are particularly relevant in photoredox catalysis and reactions involving certain oxidants. researchgate.net An SET event can generate a radical cation from the pyrazole precursor, which is a highly reactive intermediate. researchgate.netrsc.org

Mechanistic studies on visible-light-mediated reactions have provided insight into the role of SET in generating reactive intermediates. rsc.org In one such study, a SET from an alkene to an excited photocatalyst initiated a cyclopropanation reaction, with iodine playing a key role as a co-catalyst. rsc.org The findings suggest that SET can generate a transient iodine radical species, which then participates in subsequent radical additions. rsc.org For the iodination of 5-(p-tolyl)-1H-pyrazol-3-amine, an SET pathway could be initiated by a chemical oxidant or a photocatalyst, converting the neutral pyrazole into its radical cation. This intermediate would be highly susceptible to attack by an iodine source, such as an iodide anion or molecular iodine, leading to the formation of the C-I bond.

Understanding Regioselectivity in Cyclization and Coupling Reactions

The functionalization of the pyrazole ring in 4-Iodo-5-(p-tolyl)-1H-pyrazol-3-amine and its precursors is highly regioselective. For electrophilic substitution on the precursor, 5-(p-tolyl)-1H-pyrazol-3-amine, the reaction occurs almost exclusively at the C4 position. This high regioselectivity is governed by both electronic and steric factors. The C4 position is the most electron-rich carbon in the pyrazole ring that is not flanked by two nitrogen atoms, making it the most nucleophilic site for electrophilic attack.

The regioselectivity of subsequent reactions, such as cross-coupling, is dictated by the position of the iodine atom. Having the iodine at the C4 position makes it a versatile synthetic handle for introducing a wide range of substituents through well-established transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). nih.govorganic-chemistry.org For instance, iodo-substituted azopyrroles, formed via oxidative coupling and iodination of pyrazol-5-amines, have been successfully employed in Sonogashira cross-coupling reactions with terminal alkynes. nih.gov

In fused pyrazol-3-amine systems, the regioselectivity of reactions like Ullmann and acylation can be more complex, depending on the tautomeric form of the pyrazole ring (1H- vs. 2H-pyrazole). rsc.org Computational studies using DFT can often predict the most stable tautomer, which in turn helps predict the primary site of reaction. rsc.orgrsc.org

Table 2: Factors Influencing Regioselectivity in Pyrazole Functionalization

| Position | Reaction Type | Governing Factors | Outcome for 5-(p-tolyl)-1H-pyrazol-3-amine |

|---|---|---|---|

| C4 | Electrophilic Iodination | Electronic effects (highest electron density), Steric accessibility | Highly favored site for iodination. beilstein-archives.org |

| N1 vs. N2 | Acylation / Alkylation | Tautomer stability, Steric hindrance around nitrogen atoms, Nature of the electrophile | Depends on reaction conditions; can lead to mixtures if not controlled. rsc.org |

| C4-Iodo | Cross-Coupling | Position of the leaving group (Iodine) | Allows for selective introduction of new groups at the C4 position. nih.gov |

Role of Catalysts and Additives in Reaction Mechanisms

Catalysts and additives play a pivotal role in directing the outcome and efficiency of reactions involving this compound and its precursors. Their functions range from activating substrates and reagents to controlling reaction pathways and neutralizing byproducts.

In iodination reactions, various systems are employed. For instance, the use of iodine monochloride (ICl) often requires a base like lithium carbonate (Li₂CO₃) to neutralize the HCl formed during the reaction, which improves product selectivity and yield. organic-chemistry.org In oxidative iodination systems, an oxidant like tert-butyl hydroperoxide (TBHP) is used in conjunction with iodine. nih.gov The role of TBHP is to oxidize I₂ or I⁻ to a more electrophilic iodine species (e.g., I⁺), which then acts as the iodinating agent.

Transition metal catalysts are essential for cross-coupling reactions involving the C-I bond. Palladium and copper catalysts are commonly used for these transformations. nih.gov For example, Pd(dba)₂ has been used for the amination of 4-bromo-pyrazoles, while Cu(I) catalysts are more favorable for the amination of 4-iodo-pyrazoles with certain amines. nih.gov The choice of catalyst, ligands, and base is critical for achieving high yields and preventing side reactions.

In some multicomponent reactions for synthesizing complex pyrazole derivatives, catalysts can act as Lewis acids to activate carbonyl groups or as Brønsted acids to facilitate condensation steps. nih.govmdpi.comsamipubco.com For example, iodine itself can catalyze cascade reactions for pyrazole synthesis, and hypervalent iodine(III) compounds can serve as organocatalysts. rsc.orgorganic-chemistry.org

Table 3: Examples of Catalysts and Additives and Their Roles

| Reagent | Reaction Type | Plausible Role | Reference |

|---|---|---|---|

| Iodine (I₂) / TBHP | Oxidative Iodination | TBHP acts as an oxidant to generate a highly electrophilic iodine species from I₂. | nih.gov |

| Iodine Monochloride (ICl) / Li₂CO₃ | Electrophilic Iodination | ICl is the electrophilic iodine source; Li₂CO₃ acts as a base to neutralize HCl byproduct. | organic-chemistry.org |

| Copper(I) Salts | Amination / Coupling | Catalyzes the formation of C-N bonds with 4-iodo-pyrazoles. | nih.gov |

| Palladium Complexes (e.g., Pd(PPh₃)₄) | Suzuki Coupling | Catalyzes the formation of C-C bonds between 4-iodo-pyrazoles and boronic acids. | nih.gov |

| Hypervalent Iodine(III) Reagents | Organocatalysis (Knorr) | Act as Lewis acids to activate ketone substrates for condensation. | rsc.org |

Advanced Spectroscopic and Structural Elucidation of 4 Iodo 5 P Tolyl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR) for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the p-tolyl group and the pyrazole (B372694) ring. The p-tolyl group would present as two doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to the ortho and meta protons, and a singlet for the methyl group (CH₃) protons around δ 2.4 ppm. nih.gov The pyrazole ring may have N-H protons which would appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For the p-tolyl group, signals for the methyl carbon (around δ 21 ppm) and four aromatic carbons would be visible. The pyrazole ring carbons would have characteristic shifts, with the carbon atom bonded to iodine (C4) showing a significant upfield shift due to the heavy atom effect. nih.gov For instance, in a similar 4-iodopyrazole (B32481), the C4 signal was observed at approximately δ 55.9 ppm. nih.gov The C3 and C5 carbons attached to the amine and tolyl groups, respectively, would also have distinct chemical shifts.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm connectivity. COSY would establish the coupling between protons on the p-tolyl ring, while HSQC would correlate each proton to its directly attached carbon atom, confirming the assignments made from 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Iodo-5-(p-tolyl)-1H-pyrazol-3-amine based on Analogous Compounds

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyrazole C4-I | - | ~55-60 |

| Pyrazole C3-NH₂ | - | ~150-160 |

| Pyrazole C5-Tolyl | - | ~140-150 |

| Pyrazole N-H | Broad singlet | - |

| Amine -NH₂ | Broad singlet | - |

| Tolyl -CH₃ | ~2.4 (s) | ~21 |

| Tolyl Ar-H | ~7.2-7.6 (m) | ~129-140 |

| Tolyl Ar-C | - | ~125-140 |

Mass Spectrometry (MS and HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₀H₁₁IN₄), the expected exact mass can be calculated. HRMS analysis would aim to find the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to this calculated mass, confirming the elemental composition. For example, HRMS (ESI) analysis of a similar 4-bromo-1-p-tolyl-pyrazole derivative showed a calculated m/z for [M]⁺ of 357.0072, with a found value of 357.0068, demonstrating the accuracy of the technique. semanticscholar.org

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal the structural components of the molecule. Common fragmentation pathways could include the loss of the iodine atom, cleavage of the tolyl group, or fragmentation of the pyrazole ring. This pattern provides corroborating evidence for the proposed structure.

Table 2: Predicted HRMS Data for this compound

| Formula | Adduct | Calculated m/z |

| C₁₀H₁₁IN₄ | [M+H]⁺ | 315.0101 |

| C₁₀H₁₁IN₄ | [M+Na]⁺ | 336.9920 |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the pyrazole N-H would appear as moderate to strong bands in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching from the tolyl group would be observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings would produce a series of bands in the 1450-1620 cm⁻¹ region. semanticscholar.orgacs.org A C-H bending vibration for the methyl group would also be present. The C-I bond stretch typically appears in the far-IR region (below 600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the aromatic ring and the C-I bond would likely give strong signals in the Raman spectrum.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine, Pyrazole) | Stretch | 3100 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 |

| C=C, C=N (Aromatic, Pyrazole) | Stretch | 1450 - 1620 |

| N-H | Bend | 1550 - 1650 |

| C-I | Stretch | < 600 |

X-ray Diffraction Analysis for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray analysis would confirm the connectivity of the atoms, establishing the substitution pattern on the pyrazole ring without ambiguity. It would reveal the relative orientation of the p-tolyl group with respect to the pyrazole ring. nih.govnih.gov Furthermore, this analysis would elucidate intermolecular interactions, such as hydrogen bonding involving the amine and pyrazole N-H groups, which dictate the crystal packing arrangement. nih.govnih.gov While no specific crystal structure for the title compound has been cited, this method remains the gold standard for unambiguous structural proof. nih.govnih.gov

Computational and Theoretical Studies on 4 Iodo 5 P Tolyl 1h Pyrazol 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical method used to predict the electronic structure and properties of molecules. eurasianjournals.comeurasianjournals.com For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP or B3PW91 with various basis sets such as 6-311++G(d,p), are employed to analyze molecular geometry, vibrational frequencies, and electronic properties. researchgate.nettandfonline.comeurjchem.com These calculations provide a balance of computational efficiency and accuracy, making them a standard approach for studying the electronic structure of organic compounds. eurasianjournals.com

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 4-Iodo-5-(p-tolyl)-1H-pyrazol-3-amine, this analysis would define key structural parameters such as bond lengths, bond angles, and dihedral angles.

The pyrazole ring is expected to be nearly planar, a characteristic feature suggesting aromaticity. The substitution of hydrogen with phenyl or other groups can slightly alter the bond lengths within the pyrazole ring. A significant parameter would be the dihedral angle between the pyrazole ring and the p-tolyl ring, which indicates the degree of planarity and potential for π-conjugation between the two ring systems. In similar structures, these dihedral angles can vary, indicating a non-coplanar arrangement. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on general findings for substituted pyrazoles and are not from a direct study of the title compound.

| Parameter | Predicted Value | Description |

|---|---|---|

| Bond Lengths (Å) | ||

| N1-N2 | ~1.35 Å | Typical N-N single bond in a pyrazole ring. |

| N2-C3 | ~1.33 Å | Carbon-nitrogen double bond character. |

| C3-C4 | ~1.42 Å | Carbon-carbon bond within the ring. |

| C4-C5 | ~1.38 Å | Carbon-carbon bond with double bond character. |

| C5-N1 | ~1.37 Å | Carbon-nitrogen bond completing the ring. |

| C4-I | ~2.10 Å | Carbon-Iodine bond length. |

| C3-N (amine) | ~1.38 Å | Bond connecting the amine group to the ring. |

| **Bond Angles (°) ** | ||

| N1-N2-C3 | ~112° | Angle within the five-membered ring. |

| N2-C3-C4 | ~111° | Angle within the five-membered ring. |

| C3-C4-C5 | ~104° | Angle within the five-membered ring. |

| **Dihedral Angle (°) ** | ||

| Pyrazole-Tolyl Angle | 20° - 40° | The twist between the pyrazole and p-tolyl rings. researchgate.net |

Electronic structure analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For this compound, the HOMO is likely distributed over the electron-rich pyrazole ring and the amino group, while the LUMO may be located over the pyrazole and tolyl rings. The specific energies would be determined by the interplay of the electron-donating amino group and the electron-withdrawing iodo substituent.

Table 2: Predicted Frontier Orbital Energies for this compound Note: Values are illustrative and based on typical DFT calculations for similar heterocyclic compounds.

| Orbital | Predicted Energy (eV) | Significance |

|---|---|---|

| HOMO | ~ -5.8 eV | Region of high electron density, site for electrophilic attack. |

| LUMO | ~ -1.5 eV | Region of low electron density, site for nucleophilic attack. |

| Energy Gap (ΔE) | ~ 4.3 eV | Indicator of chemical stability and reactivity. |

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimentally observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. iu.edu.sa For a molecule to be at a true energy minimum, all calculated vibrational frequencies must be real (positive). researchgate.net

For this compound, key vibrational modes would include the N-H stretching of the pyrazole ring and the primary amine, C-H stretching of the aromatic tolyl group, C=N and C=C stretching within the pyrazole ring, and low-frequency modes corresponding to the C-I bond. The N-H stretching frequency is sensitive to hydrogen bonding; in condensed phases, this band often appears broader and at a lower frequency compared to the gas phase. researchgate.net

Table 3: Predicted Vibrational Frequencies and Assignments Note: These are expected frequency ranges for the specified functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Symmetric and asymmetric stretching of the -NH₂ group. |

| N-H Stretch (Pyrazole) | 3100 - 3400 | Stretching of the N-H bond in the pyrazole ring, sensitive to H-bonding. researchgate.net |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the p-tolyl ring. |

| C-H Stretch (Methyl) | 2850 - 2960 | Symmetric and asymmetric stretching of the -CH₃ group. |

| C=N / C=C Stretch | 1500 - 1650 | Ring stretching vibrations of the pyrazole and tolyl groups. |

| N-H Bend (Amine) | 1550 - 1650 | Scissoring vibration of the -NH₂ group. |

| C-N Stretch | 1250 - 1350 | Stretching of the C-N bonds. |

| C-I Stretch | 500 - 600 | Stretching of the Carbon-Iodine bond. |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the chemist's intuitive Lewis structure of bonds and lone pairs. uni-muenchen.de This method is invaluable for quantitatively describing intramolecular charge transfer and hyperconjugative interactions. researchgate.net The analysis calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

In this compound, significant donor-acceptor interactions are expected. The lone pair orbitals of the nitrogen atoms (lp(N)) in the pyrazole ring and the amino group are potent electron donors. These can interact with the antibonding orbitals (π* or σ) of adjacent bonds. For instance, a strong resonance interaction is likely between the lone pair of the pyridine-like N2 atom and the π antibonding orbitals of the C3=N2 and C4=C5 bonds within the ring, contributing to the ring's aromatic stability. researchgate.net The delocalization from the amino group's lone pair into the pyrazole ring would also be a significant stabilizing interaction.

Table 4: Predicted Major NBO Interactions and Stabilization Energies (E(2)) Note: These interactions are predicted based on the molecular structure and NBO studies of similar compounds.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| lp (N of Amine) | π* (C3-C4) | High | π-conjugation, charge delocalization into the ring. |

| lp (N2) | π* (C5-N1) | High | Intramolecular charge transfer, ring stabilization. researchgate.net |

| π (C4-C5) | π* (Tolyl Ring) | Moderate | π-π conjugation between the two ring systems. |

| π (Tolyl Ring) | π* (C4-C5) | Moderate | π-π conjugation between the two ring systems. |

| lp (I) | σ* (C4-C3) | Low | Hyperconjugation involving the iodine substituent. |

Tautomerism and Prototropic Equilibria in Pyrazol-3-amines

A fundamental characteristic of N-unsubstituted pyrazoles is their ability to exist as a mixture of tautomers due to the migration of a proton between the two ring nitrogen atoms, a phenomenon known as annular prototropic tautomerism. nih.gov For 3(5)-aminopyrazoles, this equilibrium involves the 3-amino and 5-amino forms. researchgate.net

Computational studies, supported by experimental data from NMR and IR spectroscopy, have shown that the relative stability of these tautomers is highly dependent on the nature and position of other substituents on the pyrazole ring, as well as the solvent environment. nih.govresearchgate.netresearchgate.net DFT calculations are frequently used to predict the Gibbs free energy difference between tautomers, which allows for the determination of their equilibrium ratio. researchgate.net

For many substituted 3(5)-aminopyrazoles, the 3-amino tautomer is found to be more stable than the 5-amino tautomer. researchgate.net The presence of an electron-donating p-tolyl group at the C5 position and an electron-withdrawing iodo group at the C4 position in this compound would influence this equilibrium. The electron-donating aryl substituent at C-5 generally favors the tautomer where the N-H group is on the nitrogen adjacent to it (the 5-amino form in this case), while electron-withdrawing groups can have the opposite effect. researchgate.net Therefore, a detailed computational study would be necessary to definitively predict the predominant tautomer in different phases (gas vs. solution).

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule's surface. libretexts.orgdeeporigin.com These maps are color-coded to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green indicates neutral regions. youtube.com MEP maps are powerful tools for predicting a molecule's reactive sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. tandfonline.comresearchgate.net

For this compound, the MEP map would likely show the following features:

Negative Potential (Red/Yellow): The most electron-rich region is expected to be around the pyridine-like nitrogen atom (N2) of the pyrazole ring, which has a localized lone pair of electrons. The nitrogen atom of the C3-amino group would also exhibit significant negative potential. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Potential (Blue): The most electron-poor region, and therefore the most positive potential, would be concentrated around the acidic proton of the pyrazole N-H group. The hydrogen atoms of the amino group would also show positive potential. These sites are susceptible to attack by nucleophiles and are primary hydrogen bond donors.

The p-tolyl ring would show a moderately negative potential due to its π-electron cloud, while the iodine atom, despite being electronegative, can exhibit a region of positive potential known as a "sigma-hole," making it a potential halogen bond donor.

Reactivity Prediction and Mechanistic Insights from Computational Models

Computational models provide a framework for predicting the chemical reactivity of a molecule and for exploring potential reaction mechanisms. tandfonline.com By integrating the findings from DFT, NBO, and MEP analyses, a comprehensive reactivity landscape can be constructed.

Frontier Orbitals (HOMO/LUMO): The distribution of the HOMO indicates the sites most susceptible to electrophilic attack (e.g., the amino group, specific carbons in the pyrazole ring), while the LUMO distribution highlights the sites prone to nucleophilic attack. researchgate.net

MEP Map: The MEP map visually confirms these reactive sites, with the red (negative) regions being nucleophilic and the blue (positive) regions being electrophilic. tandfonline.com

NBO Analysis: The charge distribution calculated from NBO analysis can further quantify the partial positive or negative charges on each atom, helping to rationalize the molecule's polarity and reactivity.

Mechanistic Insights: For a potential reaction, computational chemistry can be used to model the entire reaction pathway. This involves locating the transition state structures and calculating their energies. The resulting activation energy barriers provide quantitative insight into the reaction kinetics, helping to determine the most favorable mechanistic pathway. eurasianjournals.com This approach is crucial for designing new synthetic routes and understanding how substituents like the iodo and p-tolyl groups influence the molecule's reactivity.

Biological Activity and Medicinal Chemistry Research Involving 4 Iodo 5 P Tolyl 1h Pyrazol 3 Amine Analogues

In Vitro Anti-proliferative and Cytotoxic Activities of Pyrazole (B372694) Derivatives

The anticancer potential of pyrazole derivatives has been a significant area of focus in medicinal chemistry. nih.gov These compounds have been evaluated against various cancer cell lines, demonstrating a range of cytotoxic and anti-proliferative effects.

Substituted pyrazole analogues have shown promising in vitro activity against several human cancer cell lines. For instance, a series of pyrazole derivatives was tested against human breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines. nih.gov One notable compound in this series demonstrated significant inhibitory effects, with IC₅₀ values of 17.8 µM against MCF-7, 4.4 µM against HepG-2, and 4.2 µM against HCT-116. nih.gov This activity against HepG2 and HCT-116 was comparable to the standard drug doxorubicin. nih.gov

In another study, pyrazolo-pyridine and pyrazolo-naphthyridine derivatives were investigated for their anti-proliferative activity against cervical cancer (HeLa) and breast cancer (MCF-7) cells. nih.gov The most active compounds, 5j and 5k, displayed IC₅₀ values of 6.4 µM against HeLa cells and 2.03 µM against MCF-7 cells, respectively. nih.gov Furthermore, newly synthesized pyrazole derivatives have been evaluated for their cytotoxicity against a panel of cancer cell lines including A549 (lung), HCT-116 (colon), HepG2 (liver), and MCF-7 (breast). rsc.org

The anti-proliferative activity of various pyrazole derivatives is summarized in the table below, showcasing their potency against different cancer cell lines.

| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Aryldiazo Pyrazole Analogue (Compound 1) | MCF-7 | 17.8 ± 0.5 | nih.gov |

| Aryldiazo Pyrazole Analogue (Compound 1) | HepG-2 | 4.4 ± 0.4 | nih.gov |

| Aryldiazo Pyrazole Analogue (Compound 1) | HCT-116 | 4.2 ± 0.2 | nih.gov |

| Pyrazolo-pyridine (Compound 5j) | HeLa | 6.4 ± 0.45 | nih.gov |

| Pyrazolo-naphthyridine (Compound 5k) | MCF-7 | 2.03 ± 0.23 | nih.gov |

| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 | 61.7 ± 4.9 | up.ac.za |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 | 81.48 ± 0.89 | up.ac.za |

| Pyrazole-based CDK inhibitor (Compound 4) | HCT-116 | 3.81 (GI₅₀) | rsc.org |

Beyond direct cytotoxicity, pyrazole analogues have been shown to exert their anti-proliferative effects by modulating the cell cycle. The cell cycle is a critical process that is often deregulated in cancer, making it a key target for therapeutic intervention. nih.gov

Several studies have demonstrated that pyrazole derivatives can induce cell cycle arrest at various phases. For example, certain ferrocene (B1249389) derivatives have been shown to cause G0/G1 phase arrest in hepatocellular carcinoma cells (HepG-2, SMMC-7721, and HuH-7). mdpi.com This arrest was associated with the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4), key regulators of the G1 to S phase transition. mdpi.com Similarly, treatment of MDA-MB-231 human breast cancer cells with a sulfated polysaccharide resulted in a significant G1-phase arrest at low concentrations. nih.gov

Furthermore, some compounds induce apoptosis, which is often observed as an increase in the sub-G1 cell population in flow cytometry analysis. nih.govresearchgate.net For instance, pyrazolo-pyridine and pyrazolo-naphthyridine derivatives were found to induce G0/G1 cell cycle arrest in treated HeLa and MCF-7 cancer cells. nih.gov Another study showed that a promising pyrazole derivative arrested cell growth at the G1 phase, leading to both early and late apoptosis. researchgate.net The accumulation of cells in the sub-G1 phase is a well-established marker for cells undergoing apoptosis. researchgate.net

Investigations into Kinase Inhibition Potential (e.g., CDK2/cyclin A, LRRK2)

Protein kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers. nih.gov Consequently, they have become major targets for anticancer drug development. The pyrazole scaffold has been identified as a privileged structure for designing potent kinase inhibitors. nih.govmdpi.com

Cyclin-dependent kinases (CDKs), particularly CDK2, play a vital role in cell cycle regulation, and their inhibition is a valid strategy for cancer therapy. nih.gov Numerous pyrazole derivatives have been designed and synthesized as CDK2 inhibitors. A series of novel pyrazole derivatives were evaluated for their potential as CDK2/cyclin A2 enzyme inhibitors, with the most potent compounds exhibiting IC₅₀ values in the low micromolar range (0.96 to 3.82 µM). rsc.org Western blot analysis confirmed the inhibitory effects of these compounds on CDK2 in HCT-116 cell lines. rsc.org

Another study led to the discovery of a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines as potent CDK2 inhibitors. One compound, in particular, displayed a very potent CDK2 inhibitory activity with a Kᵢ value of 0.005 µM and showed selectivity over other tested CDKs. mdpi.com This compound also demonstrated sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. mdpi.com The pyrazole ring is considered critical in many of these inhibitors, often providing key hydrogen bond interactions within the kinase's hinge region. mdpi.com

Structure-Activity Relationship (SAR) Studies of Substituted Pyrazole Scaffolds

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds and designing more potent and selective drugs. For pyrazole-based anticancer agents, SAR studies have revealed that the nature and position of substituents on the pyrazole ring significantly influence their biological activity. nih.gov

Research has shown that appropriate substitutions at different positions of the pyrazole ring can markedly improve anticancer efficacy. nih.gov For example, in a series of aryldiazo pyrazoles, it was noted that the presence of electron-withdrawing groups on an attached phenyl ring was important for high potency against cancer cell lines. nih.gov In the development of pyrazole-based CDK inhibitors, SAR studies revealed that certain moieties, like a cyclobutyl group and a biphenyl (B1667301) moiety, were more optimal for activity. nih.gov

Furthermore, studies on 5-aminopyrazoles (5APs) indicated that an unsubstituted C3 position on the pyrazole scaffold was a key determinant for anti-proliferative activity. nih.gov The replacement of a phenylsulfonamide moiety with a pyrazol-4-yl ring in a series of CDK inhibitors led to more potent CDK2 and CDK5 inhibition. mdpi.com These examples highlight how systematic structural modifications can be used to fine-tune the pharmacological profile of pyrazole derivatives.

Other In Vitro Pharmacological Activities of Pyrazole Analogues

In addition to their anticancer properties, pyrazole derivatives have been investigated for a variety of other pharmacological activities.

The pyrazole nucleus is a constituent of various compounds that exhibit significant antimicrobial and antibacterial properties. mdpi.commeddocsonline.org A series of newly synthesized pyrazole derivatives demonstrated notable activity against both Gram-positive and Gram-negative bacteria. nih.gov In one study, a specific compound showed excellent antibacterial activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, while another was highly active against Streptococcus epidermidis with the same MIC. nih.govnih.gov

Another investigation into pyrazole-1-sulphonamides and related compounds found that most of the synthesized molecules showed a moderate degree of potent antimicrobial activity against a panel of bacteria and fungi. mdpi.com Similarly, some dichloro- and trichloro-pyrazole derivatives have been reported to have outstanding antimicrobial effects. meddocsonline.org The broad-spectrum activity of these compounds underscores the potential of the pyrazole scaffold in the development of new antimicrobial agents. eurekaselect.com

The table below summarizes the antimicrobial activity of selected pyrazole derivatives.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | nih.govnih.gov |

| Compound 4 | Streptococcus epidermidis | 0.25 | nih.govnih.gov |

| Compound 2 | Aspergillus niger | 1 | nih.govnih.gov |

| Compound 3 | Microsporum audouinii | 0.5 | nih.gov |

Antiviral Activity

Pyrazole-based scaffolds have demonstrated significant promise as antiviral agents, targeting a range of viral pathogens. nih.gov Research into pyrazole derivatives has led to the identification of compounds with potent activity against viruses such as the Newcastle disease virus (NDV) and various members of the Flaviviridae family. nih.govfrontiersin.org

A study focused on the synthesis of 4-substituted pyrazole derivatives found that several compounds exhibited high efficacy against NDV. nih.gov For instance, a hydrazone derivative (compound 6) and a thiazolidinedione derivative (compound 9) provided 100% protection against NDV, while a pyrazolopyrimidine derivative (compound 7) offered 95% protection. nih.gov These findings underscore the potential of the pyrazole core in developing effective antiviral therapeutics. nih.gov

Furthermore, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were designed and synthesized to explore their antiviral properties against a broad spectrum of RNA and DNA viruses. frontiersin.org Many of these derivatives effectively interfered with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) at micromolar concentrations, showing improved potency and selectivity compared to standard reference drugs like ribavirin. frontiersin.org Interestingly, the substitution pattern on the phenylsulfonyl group was found to significantly influence the antiviral spectrum. While certain analogues were potent against YFV and RSV, the introduction of a p-methoxy substituent often abolished this activity but conferred potency against Bovine Viral Diarrhea Virus (BVDV). frontiersin.org

Another study accomplished an eco-friendly synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) and evaluated their in vitro antiviral activity against the peste des petits ruminants virus (PPRV). nih.gov One compound in this series emerged as particularly potent, exhibiting stronger antiviral activity against PPRV than the standard drug, ribavirin. nih.gov

Table 1: Antiviral Activity of Selected Pyrazole Analogues

| Compound Type | Virus | Activity | Reference |

|---|---|---|---|

| Hydrazone derivative of pyrazole | Newcastle Disease Virus (NDV) | 100% protection | nih.gov |

| Thiazolidinedione derivative of pyrazole | Newcastle Disease Virus (NDV) | 100% protection | nih.gov |

| Pyrazolopyrimidine derivative | Newcastle Disease Virus (NDV) | 95% protection | nih.gov |

| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives | Yellow Fever Virus (YFV), Respiratory Syncytial Virus (RSV) | Micromolar range inhibition | frontiersin.org |

Anti-inflammatory Activity

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, with many derivatives exhibiting potent activity. nih.gov These compounds often exert their effects by inhibiting key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and nitric oxide (NO). researchgate.netimpactfactor.org

A series of novel 4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivatives were investigated for their in-vitro anti-inflammatory properties. researchgate.netimpactfactor.org Two compounds from this series, IVe and IVf, demonstrated significant inhibitory effects on the conversion of arachidonic acid to prostaglandin (B15479496) H2, a key step in the inflammatory cascade, with inhibitory concentrations of 0.016 and 0.02 nM, respectively. researchgate.net This potent activity was attributed to their high binding affinity for COX enzymes. researchgate.net Furthermore, compound IVe was shown to decrease COX fold activity more effectively than the positive control at the same concentration and significantly reduced the levels of the pro-inflammatory marker nitric oxide. researchgate.net

The anti-inflammatory potential of pyrazole derivatives is also linked to their ability to modulate cytokine production. For instance, compounds IVe and IVf were found to cause a significant reduction in the production of pro-inflammatory cytokines IL-1β and IL-6 at low micromolar concentrations. researchgate.net

In a separate study, a piperazine (B1678402) derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008), was shown to possess both anti-nociceptive and anti-inflammatory effects. nih.gov In a carrageenan-induced pleurisy test, this compound reduced both cell migration and protein exudation, key markers of inflammation. nih.gov The mechanism of action for its anti-nociceptive effects was suggested to be mediated through the serotonergic pathway. nih.gov

A library of pyrazolo[1,5-a]quinazoline compounds was synthesized and screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical pathway in inflammation. mdpi.com This screening identified 13 compounds with anti-inflammatory activity (IC50 < 50 µM), with two of the most potent being 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (13i) and 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (16). mdpi.com

Table 2: Anti-inflammatory Activity of Selected Pyrazole Analogues

| Compound | Mechanism/Target | Key Findings | Reference |

|---|---|---|---|

| 4,5-dihydro-1H-pyrazole-1-yl acetate derivatives (IVe, IVf) | COX Inhibition, NO reduction, Cytokine modulation | IC50 values of 0.016 and 0.02 nM for PGH2 inhibition; Reduced IL-1β and IL-6 | researchgate.net |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008) | Reduction of cell migration and protein exudation | Effective in carrageenan-induced pleurisy test | nih.gov |

Anti-leishmanial Activity

Leishmaniasis, a parasitic disease caused by Leishmania species, presents a significant global health challenge. The search for new, effective, and less toxic treatments has led to the investigation of various heterocyclic compounds, including pyrazole derivatives. nih.gov

In one study, three series of previously synthesized pyrazole derivatives were evaluated for their anti-leishmanial potential against Leishmania donovani. nih.gov Out of 29 compounds, six showed greater than 50% growth inhibition at a 50 μM dose. nih.gov Three of these molecules (4b, 4j, and 7d) demonstrated notable leishmanicidal potency with 50% inhibitory concentrations (IC50) in the range of 5 to 13 μM. nih.gov The most promising compound, 4j, exhibited a favorable cytocompatibility profile and was effective against intracellular amastigotes. nih.gov Mechanistic studies revealed that this compound induced cell death in the parasite through the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and other cellular effects. nih.gov

Another investigation into novel hydrazine-coupled pyrazole derivatives identified a compound (compound 13) with potent in vitro activity against Leishmania aethiopica, outperforming standard drugs. nbinno.com This highlights the potential of the pyrazole scaffold for developing new therapeutic agents against neglected tropical diseases. nbinno.com

Furthermore, a series of pyrazolo(dihydro)pyridines were synthesized and evaluated for their efficacy against visceral leishmaniasis. nih.gov Compounds 6d and 6j showed better activity against intracellular amastigotes than the standard drug miltefosine (B1683995). nih.gov Compound 6j, when tested in a mouse model, significantly cleared the parasitic burden in the spleen and liver. nih.gov Combination therapy of 6j with a subcurative dose of miltefosine nearly completely ameliorated the disease. nih.gov

Research on 4-(1H-Pyrazol-1-yl) benzenesulfonamide (B165840) derivatives also identified new active anti-leishmanial structures. mdpi.com Compounds 3b and 3e were found to be active against both L. infantum and L. amazonensis, with IC50 values in the range of 0.059 mM to 0.070 mM, comparable to the standard drug pentamidine. mdpi.com

Table 3: Anti-leishmanial Activity of Selected Pyrazole Analogues

| Compound Series | Leishmania Species | Activity (IC50) | Reference |

|---|---|---|---|

| Pyrazole derivatives (4b, 4j, 7d) | L. donovani | 5 to 13 μM | nih.gov |

| Hydrazine-coupled pyrazole derivative (13) | L. aethiopica | Potent in vitro activity | nbinno.com |

| Pyrazolo(dihydro)pyridines (6d, 6j) | L. donovani | Better activity than miltefosine | nih.gov |

Anti-tubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel anti-tubercular agents. Pyrazole derivatives have been explored as a potential source of new drugs for tuberculosis. nih.gov

A series of anilino-5-(substituted) phenyl-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolylmethanethiones were synthesized and tested for their in-vitro activity against an INH-resistant strain of Mycobacterium tuberculosis. nih.gov The most active compound in this series, 2-chloroanilino-5-(2,6-dichlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-methanethione (6i), exhibited a minimum inhibitory concentration (MIC) of 0.96 µg/mL. nih.gov

In another study, a series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones were synthesized and evaluated against Mycobacterium tuberculosis H37Rv. researchgate.net Two compounds, 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one and 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide, were found to be highly active, with MICs of 0.0034 µM and 0.0032 µM, respectively. researchgate.net

A series of novel pyrazolylpyrazoline derivatives were synthesized through a one-pot multicomponent reaction and tested against Mycobacterium tuberculosis H37Rv. nih.gov Several compounds (9i, 9k, 9l, 9o, and 9p) were identified as the most effective. nih.gov The most active compound, 9o, showed an MIC of 12.5 μg/mL with 99% inhibition. nih.gov Molecular docking studies suggested that these compounds may exert their effect by binding to the active site of mycobacterial InhA, a key enzyme in the mycobacterial cell wall synthesis. nih.gov

The parent compound 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases were also tested for their anti-tubercular activity against both H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis. mdpi.com The parent compound showed promising activity against the H37Rv strain at 5.5 µg/mL and against MDR strains at 11 µg/mL. mdpi.com

Table 4: Anti-tubercular Activity of Selected Pyrazole Analogues

| Compound Series | Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Anilino-5-(substituted) phenyl-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolylmethanethiones (6i) | INH resistant M. tuberculosis | 0.96 µg/mL | nih.gov |

| 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones | M. tuberculosis H37Rv | 0.0032 - 0.0034 µM | researchgate.net |

| Pyrazolylpyrazoline derivatives (9o) | M. tuberculosis H37Rv | 12.5 μg/mL | nih.gov |

Design and Synthesis of Pyrazole-Containing Agents for Targeted Biological Function

The versatility of the pyrazole ring system allows for extensive chemical modification, making it a valuable scaffold in the design and synthesis of compounds with targeted biological functions. nih.gov Synthetic strategies often focus on building the pyrazole core and then functionalizing it to optimize activity and selectivity for a particular biological target. researchgate.net

A common and effective method for synthesizing pyrazole derivatives involves the condensation of chalcones with hydrazine (B178648) hydrate. scispace.com Chalcones, which are α,β-unsaturated ketones, can be readily prepared and serve as versatile precursors for a variety of heterocyclic compounds, including 4,5-dihydro-1H-pyrazoles. scispace.com

Aminopyrazoles, such as the parent structure of the compound of interest, are particularly important building blocks in medicinal chemistry. mdpi.com 5-aminopyrazoles are key starting materials for the synthesis of a wide range of fused heterocyclic systems, including pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines, many of which exhibit significant biological activities. nih.gov

The synthesis of functionalized pyrazoles can also be achieved during the construction of the ring itself. For example, aminated or formylated pyrazoles can be formed from 1,3-biselectrophilic nitriles or hydrazone derivatives. researchgate.net These functionalized pyrazoles then serve as intermediates for the creation of more complex molecules. researchgate.net

The post-functionalization of the pyrazole ring is another critical strategy. This can involve aromatic substitution reactions, such as electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS), to introduce various functional groups. researchgate.net Additionally, reactions like condensation, reduction, oxidation, and carbon-carbon coupling are employed to further elaborate the pyrazole scaffold. researchgate.net For instance, Cu(I)-catalyzed amination of 4-iodo-1H-1-tritylpyrazole has been shown to be a favorable method for introducing alkylamines at the 4-position of the pyrazole ring. nih.gov

The design of pyrazole-containing agents is often guided by structure-activity relationship (SAR) studies and molecular modeling to predict the interactions of the compounds with their biological targets. This rational design approach, combined with versatile synthetic methodologies, continues to drive the discovery of new pyrazole-based compounds with potent and selective biological activities.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| 4-Iodo-5-(p-tolyl)-1H-pyrazol-3-amine |

| 2-chloroanilino-5-(2,6-dichlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-methanethione |

| 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one |

| 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester |

| 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide |

| 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol |

| Ribavirin |

| Miltefosine |

| Pentamidine |

Applications of 4 Iodo 5 P Tolyl 1h Pyrazol 3 Amine As a Chemical Synthon

Precursor in the Synthesis of Complex Heterocyclic Systems

The structural framework of 4-Iodo-5-(p-tolyl)-1H-pyrazol-3-amine, particularly the vicinal arrangement of the amino group and the reactive iodine atom, makes it an excellent starting material for the construction of fused heterocyclic systems. One of the most prominent applications of related 4-iodopyrazoles is in the synthesis of pyrazolo[3,4-d]pyrimidines, which are purine (B94841) bioisosteres known for their diverse biological activities, including anti-inflammatory and anticancer properties. nih.gov

The general synthetic strategy involves the reaction of the 3-aminopyrazole (B16455) moiety with a suitable one-carbon synthon, followed by cyclization. The iodine at the 4-position can be retained in the final product for further functionalization or can be involved in the reaction sequence. For instance, the amino group can react with various reagents to build the pyrimidine (B1678525) ring fused to the pyrazole (B372694) core. Pyrazolo[3,4-d]pyrimidines are of significant interest in medicinal chemistry, with some derivatives being investigated as inhibitors of enzymes like cyclooxygenase (COX-2). nih.govekb.eg The synthesis of these fused systems often involves multi-step reactions where the pyrazole core is assembled and subsequently elaborated. ekb.egnih.gov

The presence of the iodine atom offers a handle for further modifications through cross-coupling reactions, which can be performed before or after the formation of the fused ring system, adding another layer of molecular complexity.

Table 1: Examples of Heterocyclic Systems Derived from Aminopyrazole Precursors

| Precursor Type | Reagents and Conditions | Resulting Heterocycle | Potential Applications |

|---|---|---|---|

| 5-Amino-4-cyanopyrazole | Triethyl orthoformate, followed by cyclization with hydrazides | Pyrazolo[3,4-d]pyrimidine | Molluscicidal agents |

| 3-Aminopyrazole | 1,3-Dicarbonyl compounds | Pyrazolo[3,4-b]pyridine | Antitumor, anti-inflammatory agents |

Building Block for Diversification of Pyrazole Derivatives